5-Fluoro-2-methoxy-D-phenylalanine methyl ester
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Overview
Description
Methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate is a compound with a complex structure that includes an ester group, an aromatic ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-2-(5-fluoro-2-methoxyphenyl)propanoate: Similar structure but different stereochemistry.
Methyl 3-{[2-(5-fluoro-2-methoxyphenyl)ethyl]amino}propanoate: Contains an additional ethyl group.
Uniqueness
Methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of an ester, amino, and aromatic groups makes it a versatile compound for various applications.
Properties
CAS No. |
1213069-18-1 |
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Molecular Formula |
C11H14FNO3 |
Molecular Weight |
227.23 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14FNO3/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9H,6,13H2,1-2H3/t9-/m1/s1 |
InChI Key |
ZUJCFKXHSRLPHD-SECBINFHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C[C@H](C(=O)OC)N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C(=O)OC)N |
Origin of Product |
United States |
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